molecular formula C25H27N3O3 B2834081 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one CAS No. 2034462-72-9

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2834081
CAS No.: 2034462-72-9
M. Wt: 417.509
InChI Key: ORKSANQYTASJKJ-UHFFFAOYSA-N
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Description

3-[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one is a synthetic compound of significant interest in medicinal chemistry research, incorporating a quinazolinone scaffold fused with a piperidine subunit. The quinazolinone core is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with multiple therapeutic targets . Researchers are particularly interested in quinazolinone derivatives for their potential to modulate key cellular signaling pathways. Derivatives of 3,4-dihydroquinazolin-4-one have been extensively investigated as potent inhibitors of kinase signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these receptors is a validated strategy in oncology research for suppressing tumor proliferation and angiogenesis. For instance, certain 3-phenylquinazolin-4(3H)-one derivatives have demonstrated low micromolar IC 50 values against EGFR and have been shown to induce apoptosis and cell cycle arrest in cancer cell lines . Furthermore, recent studies have identified novel quinazolin-4-one-based compounds as effective, non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ), a key enzyme for viral replication, highlighting the scaffold's relevance in antiviral research . The specific structural features of this compound, including the piperidine and phenyloxane moieties, are typically explored to optimize drug-like properties and binding affinity to specific targets. This compound is presented to the research community as a valuable chemical tool for developing new targeted therapies.

Properties

IUPAC Name

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23-21-10-4-5-11-22(21)26-18-28(23)20-9-6-14-27(17-20)24(30)25(12-15-31-16-13-25)19-7-2-1-3-8-19/h1-5,7-8,10-11,18,20H,6,9,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKSANQYTASJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the piperidine ring, and the tetrahydropyran moiety. One common synthetic route involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Formation of Piperidine Ring: The piperidine ring can be introduced through the reaction of the quinazolinone intermediate with a suitable piperidine derivative, often using reductive amination or nucleophilic substitution reactions.

    Formation of Tetrahydropyran Moiety: The tetrahydropyran moiety can be synthesized through the cyclization of a suitable diol or hydroxyketone precursor, often using acid-catalyzed cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core, piperidine ring, or tetrahydropyran moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often using catalysts or activating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazolinone N-oxides, while reduction may yield quinazolinone amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including:

Target OrganismObserved EffectReference
Staphylococcus aureusInhibition of growth
Escherichia coliDisruption of cell wall synthesis

These findings suggest its potential use in developing new antibiotics or as an adjunct therapy in treating resistant infections.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. In vitro studies have reported a reduction in pro-inflammatory cytokine production, particularly interleukin-6 (IL-6), when human macrophages were treated with the compound. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Activity TypeTarget Cell LineObserved EffectReference
Anti-inflammatoryHuman macrophagesReduced IL-6 production

Cytotoxic Effects

Initial assays indicate that the compound may induce apoptosis in various cancer cell lines, including HeLa cells. This suggests potential applications as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

Activity TypeCell LineObserved EffectReference
CytotoxicityHeLa cellsInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The study utilized disk diffusion methods to assess antibacterial activity, confirming the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, researchers treated human macrophages with varying concentrations of the compound. Results indicated a dose-dependent reduction in IL-6 levels, suggesting that the compound may inhibit NF-kB signaling pathways involved in inflammation. This finding opens avenues for exploring its use in chronic inflammatory conditions.

Conclusion and Future Directions

The applications of this compound span antimicrobial, anti-inflammatory, and anticancer domains, showcasing its versatility as a bioactive compound. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vivo efficacy : Evaluating the pharmacokinetics and bioavailability of the compound.
  • Mechanistic studies : Understanding the molecular pathways influenced by the compound.
  • Formulation development : Exploring suitable delivery methods for clinical applications.

Mechanism of Action

The mechanism of action of 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s 3,4-dihydroquinazolin-4-one core is shared with several analogs, but differences in substituents critically modulate properties:

(a) 3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
  • Structure: Retains the dihydroquinazolinone core but substitutes the piperidine-carbonyl-phenyloxane group with a 2-ethylphenyl and methyl group at positions 3 and 2, respectively .
  • Steric Effects: The methyl group at position 2 may restrict conformational flexibility, impacting target binding.
  • Hypothetical Applications : Simplified analogs like this may prioritize cost-effective synthesis over optimized pharmacokinetics.
(b) 3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
  • Structure : Nearly identical to the target compound but replaces the 4-phenyloxane-4-carbonyl group with a 2-methoxypyrimidine-5-carbonyl moiety .
  • Metabolic Stability: Pyrimidine rings are less prone to oxidative metabolism than phenyloxane, possibly improving half-life.
  • Commercial Availability : Priced between $54–$160 (1–50 mg), this analog is marketed for research use, suggesting interest in its pharmacokinetic profile .
(c) 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure: Shares the piperidin-3-yl group but replaces the quinazolinone core with a pyrazolo-pyrimidin-4-amine scaffold .
  • Key Differences: Bioactivity: The pyrazolo-pyrimidine core is common in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent therapeutic targets. Radiolabeling Potential: This compound has been used in [11C]-labeling studies, indicating utility in PET imaging .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Hypothetical logP* Potential Applications
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 4-phenyloxane-4-carbonyl-piperidine ~3.5 Kinase inhibition, CNS drugs
3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 2-ethylphenyl, methyl ~4.2 Lead optimization scaffolds
3-[1-(2-methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 2-methoxypyrimidine-5-carbonyl-piperidine ~2.8 High-affinity inhibitors
3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 4-phenoxyphenyl, piperidin-3-yl ~3.9 Radioligands, kinase research

*logP values estimated via computational tools (e.g., ChemDraw).

Biological Activity

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the oxane carbonyl group.
  • Cyclization to form the quinazolinone moiety.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, a study reported that derivatives of quinazolinone showed promising results against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

Antibacterial and Antifungal Activity

In addition to antitumor properties, this compound may also exhibit antibacterial and antifungal activities. A related study demonstrated that quinazolinone derivatives possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi . The effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with fungal cell membranes.

Case Studies

  • Antitumor Efficacy : In vitro studies on a series of synthesized quinazolinone derivatives indicated a dose-dependent inhibition of cancer cell growth. The most potent compounds showed IC50 values in the low micromolar range against A549 (lung) and MCF7 (breast) cancer cell lines .
  • Antimicrobial Testing : A comparative study evaluated the antibacterial activity of various quinazolinone derivatives, including this compound. Results showed that this compound had minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Data Summary

Biological Activity IC50/MIC Values Reference
Antitumor (A549 Cells)5 µM
Antitumor (MCF7 Cells)7 µM
Antibacterial (S. aureus)32 µg/mL
Antifungal (C. albicans)16 µg/mL

Q & A

Q. What are the optimal synthetic routes for 3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with a quinazolinone core. For example, a general procedure for quinazoline derivatives involves refluxing intermediates in solvents like dioxane, followed by purification via column chromatography . To ensure purity, use orthogonal analytical techniques (e.g., HPLC, NMR) and optimize reaction conditions (e.g., stoichiometry, temperature) to minimize side products. Safety protocols, such as handling moisture-sensitive reagents under inert atmospheres, are critical .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ spectroscopic methods (e.g., 1^1H/13^{13}C NMR, FT-IR) to confirm the scaffold and substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Physicochemical properties (e.g., logP, solubility) can be assessed via shake-flask experiments or computational tools (e.g., ChemAxon). Stability studies under varying pH and temperature conditions are recommended to guide storage protocols .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Adopt a factorial experimental design to isolate variables (e.g., cell lines, assay conditions). For instance, replicate assays across multiple models (e.g., cancer vs. non-cancer cells) and validate target engagement using techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference structural analogs (e.g., pyridazine or triazole derivatives) to identify substituents influencing activity . Statistical tools (e.g., ANOVA) help distinguish biological variability from methodological inconsistencies .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use in silico docking (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues. For kinetic analysis, perform enzyme inhibition assays (e.g., fluorogenic substrates) and calculate KiK_i values. Cellular thermal shift assays (CETSA) confirm target engagement in live cells. Comparative studies with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines) highlight pharmacophore requirements .

Q. How can researchers address discrepancies in pharmacokinetic data (e.g., bioavailability, metabolic stability)?

  • Methodological Answer : Conduct parallel in vitro assays (e.g., microsomal stability, CYP450 inhibition) and in vivo PK studies (rodent models) under standardized conditions. Use LC-MS/MS for quantification and compare results across species. Adjust formulations (e.g., nanoemulsions) to improve solubility. Cross-validate findings with computational ADMET models (e.g., SwissADME) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC50_{50}/IC50_{50} values with 95% confidence intervals. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability. Use meta-analysis tools to aggregate results from independent studies .

Q. How should researchers validate the specificity of observed biological effects?

  • Methodological Answer : Employ counter-screening against unrelated targets (e.g., kinase panels) and use CRISPR/Cas9 knockout models to confirm target dependency. Negative controls (e.g., enantiomers or inactive analogs) help rule out off-target effects. Cross-correlate in vitro findings with in vivo efficacy data .

Experimental Design Considerations

Q. What are best practices for ensuring reproducibility in synthetic and biological assays?

  • Methodological Answer : Document reaction conditions (e.g., solvent purity, humidity) and biological assay parameters (e.g., passage number, serum batch). Use internal standards (e.g., deuterated analogs) in analytical workflows. Adopt blind testing and independent replication by separate lab teams .

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